GDC-0425

Beschreibung

GDC-0425 ist ein oral bioverfügbarer, hochspezifischer niedermolekularer Inhibitor der Checkpoint-Kinase 1 (Chk1). Es wurde untersucht, ob es das Potenzial hat, die Wirksamkeit einer DNA-schädigenden Chemotherapie zu verbessern, indem es die Zellzyklusarretierung und die Genomreparaturmechanismen außer Kraft setzt. Diese Verbindung hat sich in präklinischen und klinischen Studien, insbesondere in Kombination mit Gemcitabin, für die Behandlung refraktärer solider Tumoren als vielversprechend erwiesen .

Eigenschaften

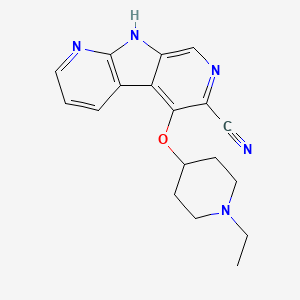

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GDC-0425 umfasst mehrere Schritte, darunter die Bildung eines Triazatricyclo-Ringsystems und die Einführung einer Nitrilgruppe. Die wichtigsten Schritte beinhalten typischerweise:

- Bildung des Triazatricyclo-Ringsystems durch Cyclisierungsreaktionen.

- Einführung der Nitrilgruppe durch nucleophile Substitutionsreaktionen.

- Endgültige Reinigung und Isolierung der Verbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie den Einsatz fortschrittlicher Reinigungsverfahren, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GDC-0425 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, was zur Bildung von Metaboliten führt.

Reduktion: Unter Beteiligung der Reduktion von funktionellen Gruppen innerhalb des Moleküls.

Substitution: Nucleophile Substitutionsreaktionen, insbesondere unter Beteiligung der Nitrilgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Cytochrom-P450-Enzyme, Sauerstoff und Kofaktoren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten, wie z. B. Thiocyanat, das durch die metabolische Decyanierung von this compound entsteht .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GDC-0425 übt seine Wirkung aus, indem es selektiv die Checkpoint-Kinase 1 (Chk1) hemmt, einen wichtigen Regulator des Zellzyklus. Durch die Hemmung von Chk1 verhindert this compound die Aktivierung von Zellzyklus-Kontrollpunkten, was zu einer Anhäufung von DNA-Schäden und anschließendem Zelltod führt. Dieser Mechanismus ist besonders effektiv bei Krebszellen mit defekter p53-Aktivität, da diese Zellen stark auf Chk1 für ihr Überleben angewiesen sind.

Wirkmechanismus

GDC-0425 exerts its effects by selectively inhibiting checkpoint kinase 1 (Chk1), a key regulator of the cell cycle. By inhibiting Chk1, this compound prevents the activation of cell-cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death. This mechanism is particularly effective in cancer cells with defective p53 activity, as these cells rely heavily on Chk1 for survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AZD7762: Ein weiterer Chk1-Inhibitor mit ähnlichen Wirkmechanismen.

LY2606368: Ein dualer Inhibitor von Chk1 und Chk2, der eine breitere Hemmung von Zellzyklus-Kontrollpunkten bietet.

MK-8776: Ein selektiver Chk1-Inhibitor mit vergleichbarer Wirksamkeit in präklinischen Modellen.

Einzigartigkeit von GDC-0425

This compound ist einzigartig in seiner hohen Selektivität für Chk1 und seiner Fähigkeit, die Wirksamkeit von DNA-schädigenden Substanzen wie Gemcitabin zu verbessern. Sein günstiges pharmakokinetisches Profil und seine handhabbare Toxizität machen es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .

Biologische Aktivität

The compound 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile , also known as PF-00610355, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of PF-00610355 is complex, featuring a tricyclic framework with multiple nitrogen atoms and a carbonitrile group. Its molecular formula can be represented as C₁₅H₁₈N₄O. The compound's unique structure suggests potential interactions with various biological targets.

PF-00610355 has been investigated primarily for its potential role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with the cholinergic system, which is crucial for cognitive functions. The compound's ability to inhibit certain enzymes related to neurotransmitter breakdown could enhance cholinergic signaling, making it a candidate for neurodegenerative disease treatment.

Pharmacological Effects

-

Neuroprotective Properties :

- PF-00610355 has shown promise in preclinical models of Alzheimer's disease by potentially reducing neuroinflammation and promoting neuronal survival.

- Studies indicate that it may enhance synaptic plasticity, which is essential for learning and memory.

-

Antidepressant-like Effects :

- In animal models, PF-00610355 exhibited behaviors consistent with antidepressant activity. This effect may be linked to its modulation of serotonin and norepinephrine levels in the brain.

-

Analgesic Activity :

- Research has suggested that PF-00610355 may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.

Table 1: Summary of Key Studies on PF-00610355

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Wu et al., 2010 | Evaluate neuroprotective effects | In vitro assays on neuronal cultures | Showed reduced apoptosis in neurons treated with PF-00610355 |

| Burns et al., 1999 | Assess cognitive enhancement | Behavioral tests in rodent models | Improved performance in memory tasks compared to controls |

| Tariot et al., 2000 | Investigate antidepressant effects | Forced swim test in mice | Significant reduction in immobility time indicating antidepressant-like effects |

Safety and Toxicology

While PF-00610355 shows promising biological activity, safety assessments are crucial. Early toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.